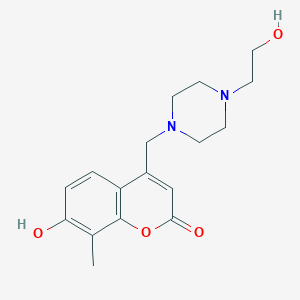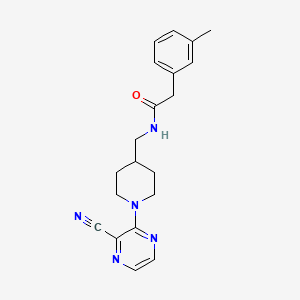![molecular formula C23H26N4O2 B2615362 (6-(cyclopentyloxy)pyridin-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034560-75-1](/img/structure/B2615362.png)
(6-(cyclopentyloxy)pyridin-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(6-(cyclopentyloxy)pyridin-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H26N4O2 and its molecular weight is 390.487. The purity is usually 95%.
BenchChem offers high-quality (6-(cyclopentyloxy)pyridin-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-(cyclopentyloxy)pyridin-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
The compound shares structural similarities with various heterocyclic compounds that have been synthesized and evaluated for their biological activities, including antioxidant and antimicrobial properties. One notable research involves the synthesis of derivatives with antioxidant and antimicrobial activities. For instance, a study by Bassyouni et al. (2012) synthesized and evaluated a series of derivatives for their antioxidant and antimicrobial activities. These compounds showed significant activity against various strains such as Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. The study also involved quantitative structure–activity relationships and molecular docking to investigate the compounds' interactions and activities further (Bassyouni et al., 2012).
Antiviral Applications
Another area of application is the development of novel antiviral agents. Galal et al. (2010) synthesized benzofuran-transition metal complexes with significant HIV inhibitory activity. These compounds, particularly a benzoimidazolylpyrrole derivative, showed higher therapeutic indexes compared to standard treatments. The study highlights the potential of such compounds in developing new antiviral therapies (Galal et al., 2010).
Photoluminescence and Material Science
In the field of material science, compounds with similar structures have been synthesized for applications in photoluminescence. Volpi et al. (2017) reported the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives with significant Stokes' shifts, which could be used in developing luminescent materials. This research demonstrates the utility of such compounds in creating low-cost luminescent materials for various applications (Volpi et al., 2017).
Anticancer and Antiproliferative Activities
Furthermore, the structural framework of the compound is closely related to molecules investigated for their anticancer properties. Mullagiri et al. (2018) synthesized a series of conjugates evaluated for their antiproliferative activity against various human cancer cell lines. Some of these conjugates showed considerable cytotoxicity, highlighting their potential as anticancer agents (Mullagiri et al., 2018).
properties
IUPAC Name |
(6-cyclopentyloxypyridin-3-yl)-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-16-25-20-8-4-5-9-21(20)27(16)18-12-13-26(15-18)23(28)17-10-11-22(24-14-17)29-19-6-2-3-7-19/h4-5,8-11,14,18-19H,2-3,6-7,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWFYOWYWPNJEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CN=C(C=C4)OC5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(cyclopentyloxy)pyridin-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

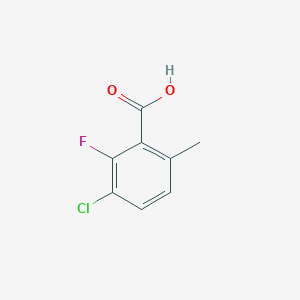

![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2615283.png)
![(E)-2-(2-Chlorophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2615285.png)
![3-[(4-chlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2615286.png)


![4-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)morpholine](/img/structure/B2615292.png)

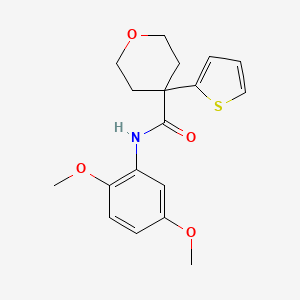
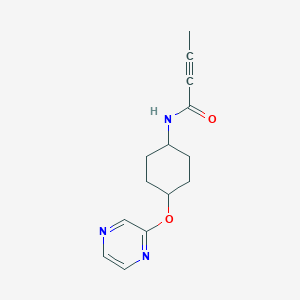
![2-[4-(4-methylphenoxy)phenoxy]acetic Acid](/img/structure/B2615298.png)
